molecular formula C18H20N2O4 B2701945 N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 898375-14-9

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2701945
CAS No.: 898375-14-9
M. Wt: 328.368
InChI Key: XZDAXJPUGFFFPE-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide is a chemical compound with the molecular formula C12H16N2O4. This compound is characterized by the presence of methoxy groups attached to phenyl rings, which are linked through an oxalamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 2-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenethylamine
  • 2-Methoxyacetophenone

Uniqueness

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its specific combination of methoxy groups and oxalamide linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDAXJPUGFFFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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